molecular formula C12H7F2NO2 B567671 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid CAS No. 1365271-83-5

3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid

Cat. No.: B567671
CAS No.: 1365271-83-5
M. Wt: 235.19
InChI Key: XBHWTAHYZCUNLY-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid: is an organic compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol . It is characterized by the presence of two fluorine atoms attached to a benzoic acid and a pyridine ring. This compound is typically a white solid and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis , its mode of action would depend on the specific reactions it is used in.

Biochemical Pathways

As an intermediate in organic synthesis , it could potentially be involved in a variety of biochemical pathways, depending on the final products it is used to synthesize.

Pharmacokinetics

As an intermediate in organic synthesis , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.

Result of Action

As an intermediate in organic synthesis , its effects would depend on the specific reactions it is involved in and the final products it is used to synthesize.

Action Environment

As an intermediate in organic synthesis , these factors would likely depend on the specific reactions it is used in and the conditions under which these reactions are carried out.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid can be achieved through various chemical reactions. One common method involves the reaction of 3-fluoropyridine with 3-fluorobenzoic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve steps such as halogenation and coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids or pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of new chemical compounds .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a reference compound in biochemical assays .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is unique due to the presence of both fluorine atoms and the combination of benzoic acid and pyridine rings. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-5-7(4-8(6-9)12(16)17)11-10(14)2-1-3-15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHWTAHYZCUNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742856
Record name 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-83-5
Record name Benzoic acid, 3-fluoro-5-(3-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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